N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide
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Overview
Description
N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide: is a quaternary ammonium compound known for its unique chemical properties. It is characterized by the presence of a perfluorooctanoyl group, which imparts significant hydrophobicity and chemical stability. This compound is widely used in various industrial and scientific applications due to its surfactant properties and ability to interact with both hydrophobic and hydrophilic substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide typically involves the reaction of N,N,N-trimethyl-1-propanaminium iodide with perfluorooctanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically obtained as a crystalline solid, which is then packaged and stored under dry conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride or bromide ions.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding amine and perfluorooctanoic acid.
Oxidation and Reduction: The compound is relatively stable under oxidative and reductive conditions due to the presence of the perfluorinated group.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or sodium bromide.
Hydrolysis: Conducted in aqueous acidic or basic solutions at elevated temperatures.
Oxidation and Reduction: Generally requires strong oxidizing or reducing agents, though the compound’s stability often limits the extent of these reactions.
Major Products Formed:
Substitution Reactions: Formation of N,N,N-trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium chloride or bromide.
Hydrolysis: Production of N,N,N-trimethyl-3-amino-1-propanaminium iodide and perfluorooctanoic acid.
Scientific Research Applications
Chemistry:
Surfactants: Used as a surfactant in various chemical formulations due to its ability to reduce surface tension and stabilize emulsions.
Catalysis: Employed in catalytic processes where its unique structure enhances reaction rates and selectivity.
Biology and Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to interact with biological membranes and enhance the solubility of hydrophobic drugs.
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in formulations for disinfectants and antiseptics.
Industry:
Oil and Gas: Utilized in oil recovery processes to improve the efficiency of oil extraction from reservoirs.
Textile Industry: Applied in textile treatments to impart water and oil repellency to fabrics.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide is primarily based on its surfactant properties. The compound’s hydrophobic perfluorooctanoyl group interacts with hydrophobic surfaces, while the hydrophilic ammonium group interacts with water molecules. This dual interaction reduces surface tension and allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances. In biological systems, the compound can disrupt microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
- N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium chloride
- N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium bromide
- N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium sulfate
Comparison: N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide is unique due to its iodide counterion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. The iodide ion is larger and less electronegative, which can affect the compound’s interaction with other molecules and its overall stability. Additionally, the sulfate variant may exhibit different solubility and stability profiles due to the presence of the sulfate group .
Properties
CAS No. |
335-90-0 |
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Molecular Formula |
C14H16F15IN2O |
Molecular Weight |
640.17 g/mol |
IUPAC Name |
trimethyl-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium;iodide |
InChI |
InChI=1S/C14H15F15N2O.HI/c1-31(2,3)6-4-5-30-7(32)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)29;/h4-6H2,1-3H3;1H |
InChI Key |
GAVGBFQRGJBJHA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origin of Product |
United States |
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